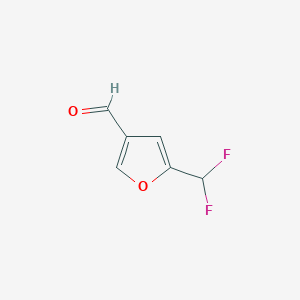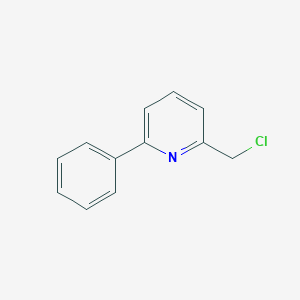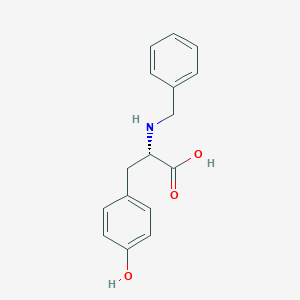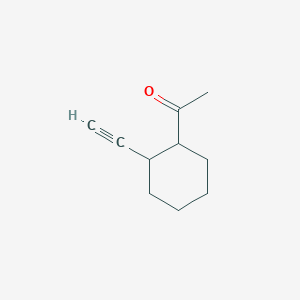
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with a cyclopropylcarbonyl-containing compound under specific conditions . The reaction is carried out in an organic solvent, such as dichloromethane or toluene, and requires the presence of a brominating agent like hydrogen bromide or bromine . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of vitamin D2 derivatives.
Biology: The compound is utilized in biochemical research for studying proteomics and enzyme interactions.
Industry: It serves as a phase transfer catalyst and a reactant in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles . This reactivity is crucial for its role in organic synthesis and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide can be compared with other similar phosphonium compounds, such as:
Triphenylphosphonium bromide: Lacks the cyclopropylcarbonyl group, making it less versatile in certain synthetic applications.
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: Contains a methoxy group instead of a cyclopropyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its cyclopropylcarbonyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium compounds .
Eigenschaften
IUPAC Name |
(2-cyclopropyl-2-oxoethyl)-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22OP.BrH/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAVKMSNYQSQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600605 |
Source


|
| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112849-15-7 |
Source


|
| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)







![N-methyl-4-(2-methylimidazo[4,5-c]pyridin-1-yl)-N-[(2S)-4-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]benzamide](/img/structure/B114880.png)
